molecular formula C20H15FN2O6 B2664034 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631894-94-5

7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2664034
CAS RN: 631894-94-5
M. Wt: 398.346
InChI Key: KAYXOMDKACZGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H15FN2O6 and its molecular weight is 398.346. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups highlights the potential of utilizing compounds with structural similarities to 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in developing biological agents. The synthesized compounds demonstrated significant larvicidal activity, suggesting the importance of electron-withdrawing groups such as nitro, which are also present in the compound of interest (Gorle et al., 2016).

Photoluminescence Properties

Research into the photoluminescence properties of π-extended fluorene derivatives, including those with nitro groups, reveals the potential for compounds like 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to be used in fluorescent solvatochromic dyes and optoelectronic materials. The study demonstrates that nitro-group-containing compounds can exhibit high fluorescence quantum yields and unique on–off emission behavior, which could be applicable in sensors and imaging technologies (Kotaka et al., 2010).

Electron Transport in Solar Cells

The synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte highlights the use of compounds with diketopyrrolopyrrole (DPP) backbone for applications as electron transport layers in polymer solar cells. Given the electron-deficient nature and planar structure of the DPP backbone, similar to 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, these materials could enhance the efficiency of solar devices by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).

Anion Sensing

Research on fluoride ion receptors based on dipyrrolyl derivatives bearing electron-withdrawing groups suggests the potential for structurally related compounds to act as sensors. The specific binding of fluoride ions by these receptors, which leads to observable color changes, underscores the possibility of using compounds like 7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in developing optical and electrochemical sensors for anion detection (Ghosh et al., 2004).

properties

IUPAC Name

7-fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O6/c1-28-9-8-22-17(11-2-5-13(6-3-11)23(26)27)16-18(24)14-10-12(21)4-7-15(14)29-19(16)20(22)25/h2-7,10,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYXOMDKACZGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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